

chemical structure and properties of hexamethyl pararosaniline chloride

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Hexamethyl Pararosaniline Chloride: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Hexamethyl pararosaniline chloride, a prominent member of the triphenylmethane dye family, is more commonly known by its trivial names, **Crystal Violet** or Gentian Violet.[1][2] This synthetic dye has a long history of use, not only as a potent staining agent in microbiology and histology but also as an effective antiseptic, antifungal, and anthelmintic agent.[1][3] This technical guide provides a detailed overview of its chemical structure, physicochemical properties, mechanisms of action, and key experimental protocols for its application in research and development.

Chemical Structure and Physicochemical Properties

Hexamethyl pararosaniline chloride is a cationic dye with the chemical formula C₂₅H₃₀ClN₃.[1] Its structure consists of a central carbon atom bonded to three phenyl rings, each substituted with a dimethylamino group. The positive charge is delocalized across the molecule, contributing to its intense color and its interaction with biological macromolecules.

The physicochemical properties of hexamethyl pararosaniline chloride are summarized in the table below, providing a quick reference for laboratory applications.



Property	Value	Reference(s)
IUPAC Name	4-{Bis[4- (dimethylamino)phenyl]methyli dene}-N,N-dimethylcyclohexa- 2,5-dien-1-iminium chloride	[1]
Synonyms	Crystal Violet, Gentian Violet, Methyl Violet 10B	[1][4]
CAS Number	548-62-9	[1]
Molecular Formula	C25H30CIN3	[1][5]
Molar Mass	407.99 g/mol	[1][5]
Appearance	Dark green to purple crystalline powder	[6]
Melting Point	205 °C (decomposes)	[1][7]
Solubility in Water	4 g/L at 25 °C	[1]
Solubility in other solvents	Soluble in ethanol and chloroform, slightly soluble in ether	[8]
UV-Vis Absorbance (λmax)	590 nm in water	[1][9]
рКа	9.4	[9]

Mechanism of Action

The biological activity of hexamethyl pararosaniline chloride is multifaceted and depends on the target organism. Its efficacy as an antimicrobial and antifungal agent is attributed to its ability to disrupt cellular processes.

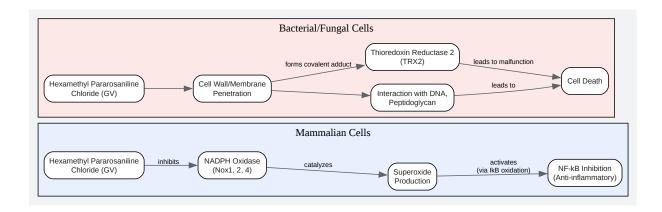
In Bacteria and Fungi: The positively charged hexamethyl pararosaniline chloride ion can penetrate the cell walls of both Gram-positive and Gram-negative bacteria, as well as fungal cells.[3][10] Inside the cell, it interacts with negatively charged components such as DNA, peptidoglycan, and lipopolysaccharides.[3][10] This interaction can inhibit DNA replication and



disrupt the cell membrane potential, leading to respiratory inhibition and cell death.[3] Recent studies suggest that it may also form covalent adducts with thioredoxin reductase, a crucial enzyme for cellular activity, leading to its malfunction.

In Mammalian Cells: In mammalian cells, hexamethyl pararosaniline chloride has been shown to inhibit NADPH oxidases, which leads to a decrease in superoxide production and subsequent anti-inflammatory effects. This mechanism is distinct from its antimicrobial action and is being explored for potential therapeutic applications.

Below is a diagram illustrating the proposed mechanisms of action.



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Proposed mechanisms of action of hexamethyl pararosaniline chloride.

Experimental Protocols

This section provides detailed methodologies for key experiments involving hexamethyl pararosaniline chloride.

Gram Staining of Bacteria

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This is the most common application of hexamethyl pararosaniline chloride in microbiology, used to differentiate bacteria into Gram-positive and Gram-negative groups based on their cell wall structure.[11]

Materials:

- Microscope slides
- Bacterial culture
- · Inoculating loop
- Bunsen burner
- Staining tray
- Crystal Violet solution (0.5% w/v in 10% methanol)[3]
- Gram's iodine solution
- Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)
- Safranin counterstain
- Distilled water
- · Microscope with oil immersion objective

Procedure:

- Prepare a thin smear of the bacterial culture on a clean microscope slide.
- Allow the smear to air dry completely.
- Heat-fix the smear by passing the slide quickly through the flame of a Bunsen burner three to four times.[11]
- Place the slide on a staining tray and flood it with Crystal Violet solution. Let it stand for 1 minute.[3][11]

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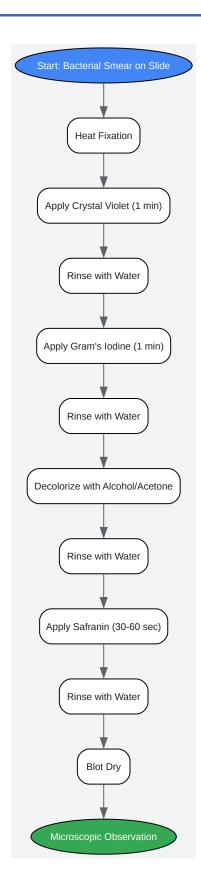




- Gently rinse the slide with tap water.[11]
- Flood the slide with Gram's iodine solution and let it stand for 1 minute.[11]
- Rinse the slide with tap water.[11]
- Decolorize the smear by adding the decolorizer drop by drop until the purple color no longer runs from the smear (typically 5-15 seconds).[11]
- Immediately rinse the slide with tap water to stop the decolorization process.[11]
- Flood the slide with safranin counterstain and let it stand for 30-60 seconds.[11]
- Rinse the slide with tap water and blot it dry gently with bibulous paper.[11]
- Examine the slide under a microscope using the oil immersion objective. Gram-positive bacteria will appear purple/blue, while Gram-negative bacteria will appear pink/red.[11]

The following diagram outlines the workflow for the Gram staining procedure.





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Workflow for the bacterial Gram staining procedure.



Cell Viability and Cytotoxicity Assay

This assay is used to quantify the number of viable cells in a culture after treatment with a substance of interest. The amount of **crystal violet** staining is proportional to the number of adherent, viable cells.[6]

Materials:

- Adherent cells cultured in a multi-well plate
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol)
- Crystal Violet staining solution (0.1% to 0.5% w/v in 20% methanol)[12]
- Solubilization solution (e.g., 10% acetic acid or 1% SDS in PBS)
- Microplate reader

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with the desired compounds for the appropriate duration.
- · Carefully remove the culture medium.
- Gently wash the cells once with PBS.
- Fix the cells by adding the fixative solution and incubating for 10-15 minutes at room temperature.[10]
- Remove the fixative and wash the plate with water.
- Add the Crystal Violet staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.[12]



- Remove the staining solution and wash the plate thoroughly with water until the water runs clear.
- · Allow the plate to air dry completely.
- Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
- Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of 570-590 nm.[12]

Protein Staining in SDS-PAGE Gels

Hexamethyl pararosaniline chloride can be used as a sensitive stain for visualizing proteins separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

Materials:

- · SDS-PAGE gel with separated proteins
- Staining solution (0.001% w/v crystal violet in 10% v/v methanol and 1.5% v/v acetic acid)
 [9]
- Destaining solution (optional, depending on background)
- Gel imaging system

Procedure:

- After electrophoresis, place the gel in a clean container.
- Add the crystal violet staining solution to completely cover the gel.
- Incubate for 3 hours at room temperature or 30 minutes at 60°C with gentle agitation.[9][13]
- If necessary, destain the gel with a solution of 10% methanol and 1.5% acetic acid until the protein bands are clearly visible against a clear background.
- Image the gel using a suitable gel documentation system.

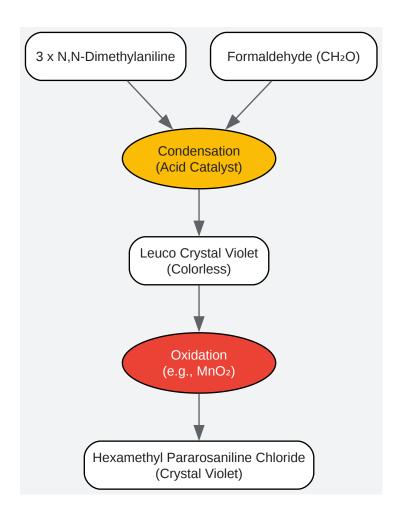


Synthesis of Hexamethyl Pararosaniline Chloride

The synthesis of hexamethyl pararosaniline chloride can be achieved through the condensation of N,N-dimethylaniline with a one-carbon electrophile, followed by oxidation. A common method involves the reaction of N,N-dimethylaniline with phosgene to form Michler's ketone as an intermediate.[2] This ketone is then reacted with additional N,N-dimethylaniline in the presence of a dehydrating agent like phosphorus oxychloride.[2]

An alternative and more direct synthesis involves the condensation of formaldehyde with three equivalents of N,N-dimethylaniline to form the colorless leuco base.[2] This leuco base is then oxidized to the final colored product.[2]

The following diagram illustrates the synthetic pathway starting from N,N-dimethylaniline and formaldehyde.



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Synthetic pathway of hexamethyl pararosaniline chloride.

Safety and Toxicology

Hexamethyl pararosaniline chloride is harmful if swallowed or inhaled and can cause serious eye damage.[2][14] It is also suspected of causing cancer.[2][14] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Toxicological Data	Value	Reference(s)
LD50 (Oral, Rat)	420 mg/kg	[3]
Hazard Statements	H302, H318, H351, H410	[2][14]
Precautionary Statements	P201, P273, P280, P305+P351+P338	[2]

Conclusion

Hexamethyl pararosaniline chloride remains a valuable tool in various scientific disciplines. Its well-characterized chemical and physical properties, combined with its diverse biological activities, make it a versatile compound for researchers. This guide has provided an in-depth overview of its structure, properties, mechanisms of action, and key experimental protocols to facilitate its effective and safe use in the laboratory. As research continues, new applications for this historic dye may yet be discovered, particularly in the fields of drug development and antimicrobial research.

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